N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
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Overview
Description
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a compound that belongs to the class of aromatic heterocycles It is composed of an imidazo[1,2-a]pyridine moiety linked to a phenyl group, which is further connected to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Another approach involves the one-pot tandem cyclization/bromination in ethyl acetate when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the imidazo[1,2-a]pyridine moiety can be functionalized.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of brominated imidazo[1,2-a]pyridines .
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for various cellular processes . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have diverse applications in medicinal chemistry.
Uniqueness
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is unique due to its specific combination of an imidazo[1,2-a]pyridine moiety with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
312925-83-0 |
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Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H15N3O/c24-20(15-7-2-1-3-8-15)21-17-10-6-9-16(13-17)18-14-23-12-5-4-11-19(23)22-18/h1-14H,(H,21,24) |
InChI Key |
XEEWMSXTQSRVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
solubility |
21 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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